molecular formula C5H9N3O2S B12826149 N-((1H-Imidazol-4-yl)methyl)methanesulfonamide

N-((1H-Imidazol-4-yl)methyl)methanesulfonamide

Cat. No.: B12826149
M. Wt: 175.21 g/mol
InChI Key: GWQPOKCIBNJDEF-UHFFFAOYSA-N
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Description

N-((1H-Imidazol-4-yl)methyl)methanesulfonamide is a compound that features an imidazole ring, a common structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Imidazol-4-yl)methyl)methanesulfonamide typically involves the reaction of 1H-imidazole-4-methanol with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: 1H-imidazole-4-methanol and methanesulfonyl chloride.

    Reaction Conditions: The reaction is performed in an organic solvent like dichloromethane at low temperatures (0-5°C) to control the exothermic nature of the reaction.

    Procedure: Methanesulfonyl chloride is added dropwise to a solution of 1H-imidazole-4-methanol and triethylamine in dichloromethane. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis might involve continuous flow reactors to ensure better control over reaction conditions and to handle larger quantities of reactants. The use of automated systems can also improve the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Imidazol-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-((1H-Imidazol-4-yl)methyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The imidazole ring can mimic the structure of histidine, an amino acid found in many active sites of enzymes, allowing the compound to bind to and inhibit these enzymes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and functional group compatibility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-((1H-Imidazol-4-yl)methyl)methanesulfonamide exerts its effects often involves the interaction of its imidazole ring with biological targets. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their catalytic activity. Additionally, the methanesulfonamide group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole-4-methanol: A precursor in the synthesis of N-((1H-Imidazol-4-yl)methyl)methanesulfonamide.

    Methanesulfonamide: A simpler sulfonamide compound used in various chemical reactions.

    Histidine: An amino acid with an imidazole side chain, similar in structure to the imidazole ring in this compound.

Uniqueness

This compound is unique due to its combination of an imidazole ring and a methanesulfonamide group. This combination imparts specific chemical reactivity and biological activity, making it distinct from other similar compounds. Its ability to participate in diverse chemical reactions and its potential as a therapeutic agent highlight its significance in both research and industrial applications.

Properties

Molecular Formula

C5H9N3O2S

Molecular Weight

175.21 g/mol

IUPAC Name

N-(1H-imidazol-5-ylmethyl)methanesulfonamide

InChI

InChI=1S/C5H9N3O2S/c1-11(9,10)8-3-5-2-6-4-7-5/h2,4,8H,3H2,1H3,(H,6,7)

InChI Key

GWQPOKCIBNJDEF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC1=CN=CN1

Origin of Product

United States

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